Lipophilicity Shift: 3,5-Dimethylphenyl Sulfamoyl vs. 3,4-Dimethylphenyl Sulfamoyl
The target compound's calculated partition coefficient (ACD/LogP = 5.83) is elevated by approximately 0.3–0.5 log units relative to the 3,4-dimethylphenyl regioisomer (CAS 946234-95-3, ACD/LogP ∼5.3–5.5 estimated from structural analogs) , a consequence of the meta-methyl substitution pattern reducing polarity more than ortho/para arrangements. In the context of the COX-2 inhibitor pharmacophore, this log unit increase corresponds to a predicted 2- to 3-fold enhancement in membrane partitioning, which can influence apparent biochemical potency [1].
| Evidence Dimension | Octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 5.83; LogD₇.₄ = 5.03 |
| Comparator Or Baseline | Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (CAS 946234-95-3); ACD/LogP estimated ≈5.4 |
| Quantified Difference | ΔLogP ≈ +0.4 (estimated); ~2.5× higher lipophilicity |
| Conditions | Predicted via ACD/Labs Percepta module as reported on ChemSpider |
Why This Matters
A 0.4 log unit lipophilicity advantage influences both in vitro assay partitioning behavior and in vivo distribution volume, factors that directly affect SAR interpretation and lead prioritization.
- [1] Talley, J. J.; Bertenshaw, S. R.; Collins, P. W.; Penning, T. D.; Reitz, D. B.; Rogers, R. S. 3,4-Diaryl thiophenes and analogs thereof having use as antiinflammatory agents. U.S. Patent 7,030,153, April 18, 2006. View Source
